Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate

Medicinal chemistry Structure–activity relationship Electron-withdrawing substituent effects

Researchers constructing focused compound libraries are often constrained by mono- or di-functional building blocks that limit derivatization paths. This 5-aryl-2-furylacrylate solves that bottleneck by delivering three orthogonally reactive handles on a single 321.71 g·mol⁻¹ scaffold: • Aryl-Cl: Pd-catalyzed cross-coupling (Suzuki, Stille) without acrylate protection • Aryl-NO₂: Selective reduction to amine for amidation, diazotization, or Buchwald-Hartwig coupling • α,β-Unsaturated ester: Michael addition, hydrolysis to free acid (CAS 874999-51-6), or transesterification for SAR Supplied at ≥95% purity; non-hazardous for DOT/IATA ambient shipping. For R&D use only.

Molecular Formula C15H12ClNO5
Molecular Weight 321.71 g/mol
Cat. No. B11763697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate
Molecular FormulaC15H12ClNO5
Molecular Weight321.71 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C15H12ClNO5/c1-2-21-15(18)8-5-11-4-7-14(22-11)12-9-10(17(19)20)3-6-13(12)16/h3-9H,2H2,1H3/b8-5+
InChIKeyQBTVZENXUGTGQZ-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / 4 suppliers / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate – Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline


Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate (CAS 886496-38-4; molecular formula C₁₅H₁₂ClNO₅; molecular weight 321.71 g·mol⁻¹) is a heterocyclic building block belonging to the 5-aryl-2-furylacrylate class . Its structure features a furan ring substituted at the 5-position with a 2-chloro-5-nitrophenyl group and an ethyl acrylate ester side chain. The compound is supplied at 95% purity by multiple vendors and is intended exclusively for research use . The predicted density is 1.3±0.1 g·cm⁻³, the predicted boiling point is 449.4±45.0 °C at 760 mmHg, and the predicted flash point is 225.6±28.7 °C . The presence of three orthogonally reactive functional groups—an aryl chloride, an aryl nitro group, and an α,β-unsaturated ester—distinguishes this compound from simpler nitrofuran or nitrophenyl-furan analogs that lack this specific combination.

Why Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate Cannot Be Replaced by Simpler Nitrofuran or Mononitrophenyl-Furan Analogs


Within the 5-aryl-2-furylacrylate family, both the position and nature of phenyl-ring substituents critically govern biological activity, photoreactivity, and physicochemical properties. Classical structure–activity relationship (SAR) studies on nitrofurylacrylic acid derivatives demonstrated that the kind and position of substituents on the benzene ring significantly modulate antibacterial potency, with para- and meta-substituted compounds showing distinct activity profiles from ortho-substituted analogs [1]. Furthermore, the alkyl ester chain length inversely correlates with antimycotic activity—longer chains reduce potency—meaning that even esters within the same series are not interchangeable [2]. The target compound's unique 2-chloro-5-nitro substitution pattern provides a dual electron-withdrawing architecture (ortho-Cl, meta-NO₂ relative to the furan–phenyl bond) that is absent in the mono-nitro (ortho, meta, or para) analogs and in the regioisomeric 4-chloro-2-nitro variant, precluding simple substitution by any single commercially available congener.

Quantitative Differentiation of Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate from Its Closest Structural Analogs


Substituent Architecture: Ortho-Chloro/Meta-Nitro versus Mono-Nitro or Regioisomeric Patterns

The target compound bears a 2-chloro-5-nitrophenyl group, creating a distinct ortho-Cl / meta-NO₂ substitution pattern relative to the furan–phenyl bond. This dual electron-withdrawing arrangement is absent in all three mono-nitrophenyl analogs (ortho-nitro: CAS 886496-61-3, MW 287.27; meta-nitro: CAS 317374-45-1, MW 287.27; para-nitro: CAS 317374-44-0, MW 287.27), which each possess only a single nitro group and no chlorine . It also differs from the regioisomeric 4-chloro-2-nitrophenyl analog (CAS 886496-44-2, MW 321.71), which places the chloro and nitro groups in a para-Cl / ortho-NO₂ relationship with altered electronic and steric profiles . The chlorine atom in the target compound provides an additional synthetic handle (cross-coupling, nucleophilic aromatic substitution) that is unavailable in the mono-nitro series .

Medicinal chemistry Structure–activity relationship Electron-withdrawing substituent effects

Photoreactivity Advantage: Furanacrylate Chromophore Versus Cinnamate Ester Reference Standard

The furanacrylic ester chromophore is documented in the patent literature to possess far higher photosensitivity than the cinnamic ester group, which serves as the historical industry benchmark for photodimerization-type photoresists [1]. High molecular weight compounds bearing furanacrylic ester groups undergo more efficient photo-crosslinking upon irradiation with light or electron beams compared to their cinnamate counterparts, enabling faster patterning and reduced exposure doses [2]. While quantitative quantum yield data for the specific 2-chloro-5-nitrophenyl-substituted derivative are not yet published, the presence of the electron-withdrawing nitro group on the phenyl ring is expected to further red-shift and enhance the absorption cross-section of the furanacrylate chromophore based on well-established push–pull chromophore design principles [3]. In contrast, the mono-nitrophenyl analogs lacking the chloro substituent have a less polarized π-system, and the classic 5-nitrofuran-2-yl acrylate (CAS 1874-12-0) has the nitro group directly on the furan rather than the phenyl ring, yielding a different conjugation pathway .

Photopolymerization Photoresist materials Photo-crosslinking Materials science

Antibacterial Activity Potential: Class-Level Evidence from the Nitrofuran Pharmacophore with Chlorinated Phenyl Enhancement

The nitrofuran pharmacophore is a well-established antibacterial scaffold. In a 2023 study of novel nitrofuran derivatives, the most potent compound (compound 6) showed a minimum inhibitory concentration (MIC) of 1 μg·mL⁻¹ against methicillin-resistant Staphylococcus aureus (MRSA) and 32 μg·mL⁻¹ against Escherichia coli, while less optimized analogs in the same series displayed MIC values >32 μg·mL⁻¹ against the same strains [1]. The target compound's 2-chloro-5-nitrophenyl architecture is structurally more complex than the simple 5-nitrofuran core found in classical nitrofurans (e.g., nitrofurantoin, nitrofurazone), and literature on related 2-chloro-5-nitrophenyl-containing chalcones and propenones demonstrates that this substitution pattern confers measurable antibacterial activity in Kirby–Bauer disc diffusion assays [2]. Critically, the 1984 Kellová et al. study of 18 esters and amides of 3-(5-nitro-2-furyl)acrylic acid established that the ester moiety significantly modulates antimicrobial potency—antimycotic activity decreased with increasing alkyl chain length—confirming that the ethyl ester choice in the target compound is not arbitrary but represents a specific point on the structure–activity continuum [3]. No head-to-head MIC comparison between the 2-chloro-5-nitrophenyl-furylacrylate and its regioisomers or mono-nitro analogs has been published.

Antimicrobial discovery Nitrofuran antibiotics Gram-positive bacteria MIC determination

Physicochemical Differentiation: Molecular Weight, Density, and Boiling Point Versus Closest Analogs

The target compound (MW 321.71) is isobaric with its regioisomer ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylate (CAS 886496-44-2, MW 321.71) but 34.44 g·mol⁻¹ heavier than the three mono-nitrophenyl analogs (MW 287.27) . This mass difference provides unambiguous differentiation by LC–MS or GC–MS in reaction monitoring. The predicted density (1.3±0.1 g·cm⁻³) and boiling point (449.4±45.0 °C at 760 mmHg) may differ from the para-nitro analog (CAS 317374-44-0), for which predicted properties are available through Chemsrc but specific numerical comparisons depend on the computational model used. The chlorine atom increases the compound's calculated logP relative to the non-chlorinated analogs, which has implications for retention time in reversed-phase chromatography and for partitioning behavior in biological assays.

Physicochemical profiling Chromatographic method development Solubility prediction QA/QC procurement specifications

Synthetic Versatility: Three Orthogonal Reactive Handles Enable Divergent Derivatization Pathways Not Available in Simpler Analogs

The target compound contains three chemically distinct reactive sites amenable to orthogonal derivatization: (i) the aryl chloride, which can participate in Pd-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig) or nucleophilic aromatic substitution; (ii) the aryl nitro group, which can be selectively reduced to an amine for amide bond formation or diazotization chemistry; and (iii) the α,β-unsaturated ethyl ester, which can undergo Michael addition, hydrolysis to the carboxylic acid, or transesterification . In contrast, the mono-nitrophenyl analogs (CAS 886496-61-3, 317374-45-1, 317374-44-0) lack the chloro substituent entirely, offering only two reactive handles. The regioisomeric 4-chloro-2-nitrophenyl analog (CAS 886496-44-2) also possesses three handles but with an altered spatial relationship that affects steric accessibility and electronic activation of the chloro substituent for nucleophilic displacement . The 3-(5-nitro-2-furyl)acrylic acid scaffold (CAS 6281-23-8) places the nitro group on the electron-rich furan ring rather than the electron-deficient phenyl ring, fundamentally altering the reduction potential and reactivity profile of the nitro group .

Organic synthesis Cross-coupling Nitro reduction Building block procurement

Purity Grade and Procurement Availability: Commercial Supply Profile Versus Analog Compounds

The target compound (CAS 886496-38-4) is commercially available at 95% purity from multiple suppliers including AKSci (Catalog 7843CQ) and CymitQuimica, with stock typically available for immediate shipment . By comparison, the mono-nitro analogs are available at comparable or slightly higher purity (e.g., Leyan supplies the 3-nitrophenyl analog at 97% purity) but from fewer vendors . The 4-chloro-2-nitrophenyl regioisomer (CAS 886496-44-2) is also offered at 95% purity . Notably, the closely related carboxylic acid derivative 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylic acid (CAS 874999-51-6) is also commercially available, providing a direct hydrolysis product for those requiring the free acid rather than the ethyl ester . The availability of the target compound across multiple independent suppliers reduces single-source procurement risk.

Chemical procurement Supplier comparison Purity specification Inventory availability

High-Impact Application Scenarios for Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate Based on Demonstrated Differential Evidence


Diversity-Oriented Synthesis and Medicinal Chemistry Library Construction

The compound's three orthogonal reactive handles—aryl chloride for cross-coupling, nitro group for reduction/amidation, and acrylate ester for Michael addition or hydrolysis—enable sequential, chemoselective derivatization from a single starting material . This is superior to mono-nitrophenyl analogs (only two handles) for generating structurally diverse compound libraries in hit-to-lead campaigns. The 2-chloro-5-nitrophenyl architecture additionally places the chloro substituent in an electronically activated position for nucleophilic aromatic substitution, which is not available in the non-chlorinated ortho-, meta-, or para-nitro congeners .

Photoresist and Photo-Crosslinkable Material Development

The furanacrylic ester chromophore provides substantially higher photosensitivity than the cinnamic ester baseline used in conventional photoresists, as documented in multiple patents [1]. The electron-withdrawing nitro and chloro substituents on the phenyl ring are expected to extend the conjugation and enhance the molar extinction coefficient compared to unsubstituted furanacrylates. Recent work on furan acrylate derivatives (DEFA, TMFA) has demonstrated that furanacrylate monomers can achieve double bond conversions of 78–88% in solid-state photopolymerization without photoinitiators [2], supporting the use of this compound class in next-generation photosensitive materials where initiator-free curing is desirable.

Antimicrobial Lead Optimization Leveraging the Nitrofuran Pharmacophore with Tunable Chloro-Nitro Substitution

The nitrofuran class has validated antibacterial activity, with modern derivatives achieving MIC values as low as 1 μg·mL⁻¹ against MRSA [3]. The target compound's 2-chloro-5-nitrophenyl-furan scaffold occupies an underexplored region of nitrofuran SAR space, distinct from classical 5-nitrofuran antibiotics (nitrofurantoin, nitrofurazone) that bear the nitro group directly on the furan ring. The chlorine substituent provides an additional parameter for modulating lipophilicity, electronic properties, and target binding, and the SAR established for 2-chloro-5-nitrophenyl-containing chalcones confirms that this substitution pattern is compatible with antimicrobial activity [4].

Synthetic Intermediate for Agrochemical and Food Preservative Analog Development

Derivatives of 3-(5-nitro-2-furyl)acrylic acid have established utility as food preservatives and agrochemical intermediates, with documented antimycotic, antialgal, and antibacterial activities that are tunable through ester and amide modification [5]. The target compound's ethyl ester represents a specific point on the activity-versus-chain-length curve established by Kellová et al., where shorter alkyl esters generally exhibit higher antimycotic potency than longer-chain homologs [5]. For programs developing next-generation agrochemical actives or food-protection agents, this compound serves as a direct precursor that can be hydrolyzed to the free acid (CAS 874999-51-6) or transesterified to alternative esters for SAR exploration.

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